1,4,8,11-Tetraazacyclotetradecane, 1,1'-[1,4-phenylenebis(Methylene)]bis[4,8,11-tris[(4-Methylphenyl)sulfon yl]- 1,4,8,11-Tetraazacyclotetradecane, 1,1'-[1,4-phenylenebis(Methylene)]bis[4,8,11-tris[(4-Methylphenyl)sulfon yl]-
Brand Name: Vulcanchem
CAS No.: 110078-47-2
VCID: VC21265622
InChI: InChI=1S/C70H90N8O12S6/c1-57-11-27-65(28-12-57)91(79,80)73-43-9-45-77(95(87,88)69-35-19-61(5)20-36-69)53-51-75(93(83,84)67-31-15-59(3)16-32-67)41-7-39-71(47-49-73)55-63-23-25-64(26-24-63)56-72-40-8-42-76(94(85,86)68-33-17-60(4)18-34-68)52-54-78(96(89,90)70-37-21-62(6)22-38-70)46-10-44-74(50-48-72)92(81,82)66-29-13-58(2)14-30-66/h11-38H,7-10,39-56H2,1-6H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=C(C=C5)CN6CCCN(CCN(CCCN(CC6)S(=O)(=O)C7=CC=C(C=C7)C)S(=O)(=O)C8=CC=C(C=C8)C)S(=O)(=O)C9=CC=C(C=C9)C
Molecular Formula: C70H90N8O12S6
Molecular Weight: 1427.9 g/mol

1,4,8,11-Tetraazacyclotetradecane, 1,1'-[1,4-phenylenebis(Methylene)]bis[4,8,11-tris[(4-Methylphenyl)sulfon yl]-

CAS No.: 110078-47-2

Cat. No.: VC21265622

Molecular Formula: C70H90N8O12S6

Molecular Weight: 1427.9 g/mol

* For research use only. Not for human or veterinary use.

1,4,8,11-Tetraazacyclotetradecane, 1,1'-[1,4-phenylenebis(Methylene)]bis[4,8,11-tris[(4-Methylphenyl)sulfon yl]- - 110078-47-2

Specification

CAS No. 110078-47-2
Molecular Formula C70H90N8O12S6
Molecular Weight 1427.9 g/mol
IUPAC Name 1,4,8-tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane
Standard InChI InChI=1S/C70H90N8O12S6/c1-57-11-27-65(28-12-57)91(79,80)73-43-9-45-77(95(87,88)69-35-19-61(5)20-36-69)53-51-75(93(83,84)67-31-15-59(3)16-32-67)41-7-39-71(47-49-73)55-63-23-25-64(26-24-63)56-72-40-8-42-76(94(85,86)68-33-17-60(4)18-34-68)52-54-78(96(89,90)70-37-21-62(6)22-38-70)46-10-44-74(50-48-72)92(81,82)66-29-13-58(2)14-30-66/h11-38H,7-10,39-56H2,1-6H3
Standard InChI Key DSYDEHAVVVQGIK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=C(C=C5)CN6CCCN(CCN(CCCN(CC6)S(=O)(=O)C7=CC=C(C=C7)C)S(=O)(=O)C8=CC=C(C=C8)C)S(=O)(=O)C9=CC=C(C=C9)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=C(C=C5)CN6CCCN(CCN(CCCN(CC6)S(=O)(=O)C7=CC=C(C=C7)C)S(=O)(=O)C8=CC=C(C=C8)C)S(=O)(=O)C9=CC=C(C=C9)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator